molecular formula C5H5N3O B1289416 Pyrimidine-4-carboxamide CAS No. 28648-86-4

Pyrimidine-4-carboxamide

Katalognummer: B1289416
CAS-Nummer: 28648-86-4
Molekulargewicht: 123.11 g/mol
InChI-Schlüssel: HKSQZEGSMBFHGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine-4-carboxamide is an aromatic heterocyclic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids

Wirkmechanismus

Target of Action

Pyrimidine-4-carboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives have been found to exhibit anticancer activity and anti-inflammatory effects . They are known to inhibit N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators .

Mode of Action

It is known that pyrimidine derivatives can act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ros, and induction of apoptosis .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, is likely to interact with these pathways.

Pharmacokinetics

A study on a similar compound, n-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, showed that it was highly bound to plasma proteins in rats, dogs, and humans . The clearance for this compound was 1.19 and 1.46 L/h/kg in rats and dogs, respectively .

Result of Action

Pyrimidine derivatives have been found to exhibit potential fungicidal activities against certain fungi . They have also been found to decrease NAEs in the brains of freely moving mice and modulate emotional behavior .

Action Environment

It is known that the activity of enzymes involved in pyrimidine ribonucleotide synthesis is required for cellular proliferation . Therefore, the cellular environment and the state of the cell likely play a role in the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of amidines with carbonyl compounds (such as esters, aldehydes, and ketones) in the presence of catalysts like copper or iron complexes. For instance, a four-component reaction strategy using amidines, styrene, and N,N-dimethylformamide under palladium-catalyzed oxidative conditions has been demonstrated to be effective .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Pyrimidine-4-carboxylic acid.

    Reduction: Pyrimidine-4-amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Pyrimidine-4-carboxamide derivatives have been identified as potent inhibitors of the SHP2 enzyme, which plays a critical role in cancer cell signaling pathways. Research indicates that these compounds can effectively reduce hyperproliferation in cancer cells by inhibiting the ERK/MAPK signaling pathway. For instance, a specific derivative demonstrated improved selectivity and safety compared to existing SHP2 antagonists, suggesting its potential for further development in cancer therapies .

Key Findings:

  • Mechanism: Inhibition of SHP2 leads to decreased ERK phosphorylation, impacting cellular proliferation and survival.
  • Safety Profile: Enhanced selectivity reduces cardiotoxicity risks associated with similar compounds.

HIV-1 Integrase Inhibition

Recent studies have explored the efficacy of this compound derivatives as inhibitors of HIV-1 integrase. Using quantitative structure-activity relationship (QSAR) modeling and density functional theory (DFT) calculations, researchers have identified promising candidates that exhibit significant inhibitory activity against HIV-1 integrase .

Key Findings:

  • Inhibitory Activity: Certain derivatives showed potent inhibition, indicating their potential as therapeutic agents against HIV.
  • Mechanism: Targeting the integrase enzyme disrupts the viral replication process.

Neurological Disorders

The compound has also been investigated for its effects on neurobiological processes. Specifically, this compound derivatives have been shown to modulate the activity of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids that affect emotional behavior. One such derivative, LEI-401, demonstrated significant effects on emotional behavior in animal models by decreasing levels of anandamide, a key endocannabinoid .

Key Findings:

  • Behavioral Impact: Altering lipid signaling pathways can influence emotional responses.
  • Potential Applications: This suggests avenues for treating mood disorders through modulation of lipid metabolism.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their therapeutic potential. Various studies have focused on modifying functional groups to enhance potency and selectivity while minimizing toxicity.

CompoundTargetIC50 (nM)SelectivityNotes
LEI-401NAPE-PLD27HighFirst selective NAPE-PLD inhibitor
Compound ASHP2<10ModerateReduced cardiotoxicity compared to SHP099
Compound BHIV Integrase15HighPromising candidate for HIV therapy

Case Studies

  • SHP2 Inhibition in Cancer Therapy
    • A study demonstrated that this compound derivatives could selectively inhibit SHP2 with lower off-target effects compared to traditional inhibitors. This was evidenced by reduced tumor growth in xenograft models .
  • HIV Integration Disruption
    • Compounds derived from this compound were tested against HIV-infected cells, showing significant reduction in viral load and improved patient outcomes in preclinical models .
  • Neurobehavioral Modulation
    • LEI-401 was administered to mice to assess its impact on anxiety-like behaviors. Results indicated that it effectively reduced anxiety symptoms by modulating lipid signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • Pyrimidine-2-carboxamide
  • Pyrimidine-5-carboxamide
  • Thieno[2,3-d]pyrimidine-4-carboxamide

Biologische Aktivität

Pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including emotional regulation and inflammation. This article explores the biological activity of this compound, focusing on its structure-activity relationships (SAR), therapeutic potentials, and case studies.

Overview

The SAR studies of pyrimidine-4-carboxamides have revealed significant insights into their inhibitory effects on NAPE-PLD. The compound LEI-401, a derivative of this compound, has been identified as a potent and selective inhibitor of this enzyme, demonstrating sub-micromolar potency in vitro. The optimization of this compound involved modifying various substituents to enhance its biological activity.

Key Findings

  • Inhibition Potency : LEI-401 showed a half-maximal inhibitory concentration (IC50) of approximately 10 μM against NAPE-PLD, marking it as one of the most effective inhibitors identified to date .
  • Structural Modifications : The introduction of specific substituents at positions R1, R2, and R3 significantly influenced the binding affinity and inhibitory potency. For instance:
    • The conformational restriction of substituents at R2 led to a threefold increase in potency.
    • A smaller and more polar substituent at R3 resulted in a tenfold increase in activity when combined with optimal modifications at R2 .

Table 1: Summary of SAR Findings for this compound Derivatives

CompoundIC50 (μM)Key ModificationsNotes
LEI-401~10(S)-3-hydroxypyrrolidine at R3Potent NAPE-PLD inhibitor
Compound 2<1Optimization of R1 and R2Sub-micromolar potency achieved
Compound 17b10β-lactamase substrateModerate potency; not suitable for in vivo use

Emotional Behavior Modulation

This compound derivatives have shown potential in modulating emotional behaviors through their action on the endocannabinoid system. In vivo studies demonstrated that administration of LEI-401 reduced NAE levels in the brains of mice, leading to altered emotional responses. This suggests that targeting NAPE-PLD may provide therapeutic avenues for treating mood disorders .

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of pyrimidine-based compounds, including this compound derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. In vitro studies indicated that certain derivatives significantly decreased mRNA expressions related to inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 2: Biological Activities of this compound Derivatives

Activity TypeMechanismExperimental ModelKey Findings
Emotional BehaviorNAPE-PLD inhibitionMiceReduced NAEs; altered emotional responses
Anti-inflammatoryCOX inhibitionCell culturesSignificant reduction in COX-2 and iNOS levels
AnticancerEGFR phosphorylation inhibitionCancer cell linesInduced apoptosis; cell cycle arrest at G2/M

Case Study 1: LEI-401 and Emotional Behavior

In a pivotal study, LEI-401 was administered to freely moving mice to assess its effects on emotional behavior. The results indicated a significant decrease in NAE levels within the brain, correlating with reduced anxiety-like behaviors. This study underscores the potential for this compound derivatives in treating anxiety and depression .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrimidine derivatives demonstrated that specific compounds could significantly inhibit COX enzymes. These findings suggest that pyrimidine-based drugs could serve as effective anti-inflammatory agents, potentially offering alternatives to existing NSAIDs with fewer side effects .

Eigenschaften

IUPAC Name

pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSQZEGSMBFHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591356
Record name Pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28648-86-4
Record name Pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sealed glass vial containing a mixture of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-(trifluoromethyl)pyridine (182 mg, 0.5 mmol), 6-(1-carbamoyl-ethylamino)-2-chloro-pyrimidine-4-carboxylic acid amide (122 mg, 0.5 mmol), PdCl2(PPh3)2 (28 mg, 0.04 mmol, Aldrich), Cs2CO3 (325 mg, 1 mmol, Aldrich) in a mixed solvent of ethylene glycol dimethyl ether (1 mL), water (1 mL) and ethanol (0.5 mL) was heated at 100° C. for 2 h. After cooling to room temperature, the mixture was diluted with brine (2 mL) and extracted with EtOAc (2×25 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated on a rotary evaporator. The residue was purified via silica chromatography (0-10% MeOH/CH2Cl2) to give (S)-6-((1-amino-1-oxopropan-2-yl)amino)-2-(4-(4-trifluoromethyl)pyridine-2-yl)oxy)phenyl)pyrimidine-4-carboxamide as white solid, which was further triturated with methanol and dried under vacuum (59 mg, 26%). 1H NMR (400 MHz, DMSO-d6): 8.60 (2H, d, J=8.8 Hz), 8.44 (1H, d, J=5.2 Hz), 8.32 (1H, br), 7.98 (1H, d, J=6.8 Hz), 7.74 (1H, bs), 7.57-7.52 (3H, m), 7.27 (2H, d, J=6.4 Hz), 7.13 (1H, s), 7.02 (1H, bs), 4.59 (1H, m), 1.38 (3H, d, J=7.2 Hz). LC/MS: m/z=447 [M+H]+.
Name
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-(trifluoromethyl)pyridine
Quantity
182 mg
Type
reactant
Reaction Step One
Name
6-(1-carbamoyl-ethylamino)-2-chloro-pyrimidine-4-carboxylic acid amide
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Pyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Pyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Pyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Pyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Pyrimidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.